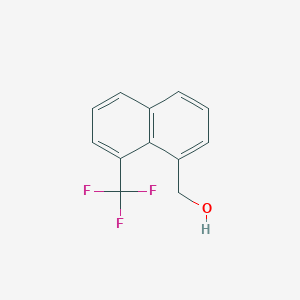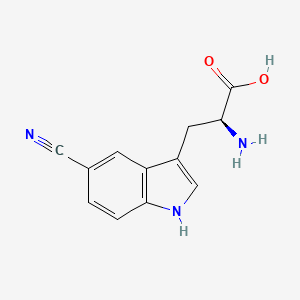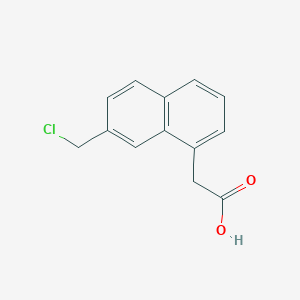
((2-Methylquinolin-8-yl)oxy)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2-Methylquinolin-8-yl)oxy)methyl acetate is a chemical compound that features a quinoline moiety Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Methylquinolin-8-yl)oxy)methyl acetate typically involves the reaction of 2-methylquinolin-8-ol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which then undergoes acetylation to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
((2-Methylquinolin-8-yl)oxy)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its role in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
作用机制
The mechanism of action of ((2-Methylquinolin-8-yl)oxy)methyl acetate varies depending on its application:
Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion.
Biological Activity: The quinoline moiety interacts with various biological targets, such as enzymes and receptors, potentially inhibiting their activity and leading to antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
2-[(2-Methylquinolin-8-yl)oxy]acetohydrazide: Known for its corrosion inhibition properties.
1,3,4-Oxadiazole Linked Quinolinyl-Pyrazole Derivatives: Exhibits antimicrobial and anti-inflammatory activities.
Uniqueness
((2-Methylquinolin-8-yl)oxy)methyl acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC 名称 |
(2-methylquinolin-8-yl)oxymethyl acetate |
InChI |
InChI=1S/C13H13NO3/c1-9-6-7-11-4-3-5-12(13(11)14-9)17-8-16-10(2)15/h3-7H,8H2,1-2H3 |
InChI 键 |
SJVWYXKFFMZWFQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC=C2OCOC(=O)C)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B11879153.png)

![1-{[4-(Aminomethyl)phenyl]methyl}azepan-2-one](/img/structure/B11879165.png)
![N-[(Prop-2-en-1-yl)oxy]naphthalene-1-carboxamide](/img/structure/B11879168.png)

![6-Chloro-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11879182.png)
![2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11879194.png)

![1-Ethyl-7-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11879205.png)



![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11879226.png)
